N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a pyrazole moiety and a trifluoromethoxy-phenyl group. The ethylamino linker bridges the pyrimidine and benzenesulfonamide components, while the trifluoromethoxy substituent likely enhances metabolic stability and electronic properties.
Properties
IUPAC Name |
N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O3S/c17-16(18,19)28-12-2-4-13(5-3-12)29(26,27)24-8-7-20-14-10-15(22-11-21-14)25-9-1-6-23-25/h1-6,9-11,24H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRPPCASRQGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazole and Pyrimidine Rings : These heterocyclic components are known for their diverse biological activities.
- Trifluoromethoxy Group : This moiety enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
- Sulfonamide Group : Known for its antibacterial properties, this group may contribute to the overall biological activity of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain kinases or enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Antimicrobial Activity : Given the presence of the sulfonamide group, it is hypothesized that the compound could exhibit antimicrobial properties against various pathogens.
Antitubercular Activity
Recent studies have focused on the antitubercular potential of derivatives related to this compound. For instance, a series of substituted pyrazolylpyrimidinones were evaluated against Mycobacterium tuberculosis, revealing significant activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrazole or pyrimidine rings could enhance efficacy.
Anticancer Activity
The compound's structural analogs have been investigated for anticancer properties. Research has shown that 1H-pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. Notably, certain compounds demonstrated over 50% inhibition of cell growth at low concentrations .
Anti-inflammatory Effects
In addition to anticancer and antitubercular activities, compounds similar to this compound have shown promise in reducing inflammation in vitro and in vivo. These compounds inhibited pro-inflammatory cytokine release in various experimental models, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antitubercular Screening : A study synthesized a series of pyrazole derivatives and tested their activity against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90 values between 3.73 and 4.00 μM, indicating strong potential as therapeutic agents against tuberculosis .
- Cancer Cell Line Testing : Various derivatives were tested on cancer cell lines using MTT assays to measure cell viability. One derivative exhibited a growth inhibition percentage of 54.25% against HepG2 cells, demonstrating its potential as an anticancer agent .
Summary of Biological Activities
| Activity Type | IC50/IC90 Values | Key Findings |
|---|---|---|
| Antitubercular | IC50: 1.35 - 2.18 μM | Significant activity against M. tuberculosis |
| Anticancer | >50% inhibition | Effective against HepG2 and HeLa cancer cells |
| Anti-inflammatory | Not quantified | Inhibition of cytokine release in vitro |
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent, particularly through its inhibitory effects on specific cancer-related enzymes.
Mechanism of Action:
- The compound functions as a selective inhibitor of the V600E mutant form of BRAF, a key protein in the MAPK signaling pathway, which is often mutated in various cancers including melanoma.
- In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against V600EBRAF, with some derivatives achieving over 98% inhibition at a concentration of 1 µM .
Case Studies:
- A study reported that several analogs of the compound displayed varying degrees of efficacy against cancer cell lines, with certain modifications to the sulfonamide group enhancing their activity. For instance, compounds with electron-withdrawing groups showed higher inhibition rates compared to their counterparts .
Anti-inflammatory Properties
In addition to its anticancer properties, N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its anti-inflammatory effects.
Research Findings:
- The pyrazole moiety has been extensively studied for its anti-inflammatory properties, with compounds containing this structure demonstrating significant inhibition of COX enzymes, which are crucial in the inflammatory process .
- A recent review highlighted that pyrazole derivatives can effectively reduce edema and inflammation in animal models, with some compounds exhibiting superior activity compared to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Insights:
- Modifications to the trifluoromethoxy group and variations in the linker between the pyrimidine and sulfonamide can significantly influence biological activity. For example, altering the length and composition of the linker can lead to enhanced selectivity and potency against target enzymes .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Functionalization of the Sulfonamide Group
The sulfonamide moiety is synthesized via condensation of a sulfonyl chloride with an amine:
-
4-(Trifluoromethoxy)benzenesulfonyl chloride reacts with ethylenediamine derivatives in dichloromethane (DCM) at 0–25°C.
-
Deprotonation with triethylamine (TEA) facilitates the reaction (85–90% yield) .
Key Data:
| Reactant | Base | Solvent | Yield |
|---|---|---|---|
| Sulfonyl chloride + ethylenediamine | TEA | DCM | 87% |
Pyrazole-Pyrimidine Linkage Optimization
The 1H-pyrazol-1-yl group is installed via Buchwald-Hartwig amination or Suzuki-Miyaura coupling :
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6-Chloropyrimidin-4-amine reacts with pyrazole-boronic esters under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane) .
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Microwave-assisted conditions reduce reaction times (<1 hour) .
Comparative Yields:
| Method | Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 100 | 75% |
| Thermal SₙAr | None | 80 | 65% |
Stability Under Acidic/Basic Conditions
-
Sulfonamide hydrolysis : Resistant to hydrolysis below pH 12 due to electron-withdrawing -OCF₃ group .
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Pyrimidine ring degradation : Occurs in concentrated HCl (>6 M) at elevated temperatures (>80°C) .
Biological Derivatization
The ethylenediamine linker enables prodrug strategies :
-
N-Acylation with activated esters (e.g., acetyl chloride) modifies solubility .
-
Quaternization of the terminal amine enhances bioavailability .
Key Impurities and Byproducts
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Structural Features
- Pyrimidine-Pyrazole Core : The pyrimidine ring substituted with pyrazole is a common scaffold in kinase inhibitors (e.g., fedratinib and momelotinib) .
- Trifluoromethoxy Group : This electron-withdrawing substituent may improve stability compared to methoxy or methyl groups in analogs like 4-(2-methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide () .
- Ethylamino Linker: Provides flexibility for target binding, contrasting with rigid linkers in compounds like Example 53 (), which uses a chromen-4-one system .
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling pyrimidine and pyrazole moieties followed by sulfonamide formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysts : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to link heterocycles .
- Temperature control : Pyrazole ring formation often requires 80–100°C, while sulfonamide coupling proceeds at room temperature .
Optimization involves DoE (Design of Experiments) to balance yield and purity, with HPLC monitoring for intermediates .
Basic: How should researchers characterize the compound’s structural and electronic properties?
Methodological Answer:
- X-ray crystallography : Resolve 3D conformation, hydrogen bonding (e.g., sulfonamide S=O interactions), and π-stacking of pyrimidine-pyrazole systems .
- NMR spectroscopy : Use -NMR to confirm trifluoromethoxy group integrity and -NMR to verify ethylamino linker connectivity .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .
Advanced: How to resolve contradictions in solubility data across experimental batches?
Methodological Answer:
Discrepancies may arise from polymorphic forms or residual solvents. Mitigation strategies:
- Dynamic Light Scattering (DLS) : Quantify particle size distribution in aqueous buffers .
- Thermogravimetric Analysis (TGA) : Detect solvent residues affecting solubility .
- Co-solvent screening : Use Hansen solubility parameters to identify compatible excipients (e.g., PEG-400) .
Advanced: What computational methods predict target binding affinity and off-target risks?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, JAK2) using PyMOL-aligned crystal structures .
- MD simulations (GROMACS) : Assess stability of sulfonamide-protein interactions over 100-ns trajectories .
- Off-target profiling : Use ChEMBL or PubChem BioAssay to cross-reference structural analogs for toxicity risks .
Basic: How to design SAR studies for pyrimidine-pyrazole-sulfonamide hybrids?
Methodological Answer:
- Core modifications : Replace trifluoromethoxy with methoxy or nitro groups to assess electronic effects on bioactivity .
- Linker variation : Test ethylamino vs. propylamino spacers for conformational flexibility .
- Bioactivity assays : Pair structural analogs with enzyme inhibition (IC) and cellular viability (MTT) data .
Advanced: What strategies improve metabolic stability of the trifluoromethoxy group?
Methodological Answer:
- Isotope labeling : Use -trifluoromethoxy analogs to track metabolic cleavage via LC-MS .
- Prodrug design : Mask sulfonamide as a pivaloyl ester to slow hepatic degradation .
- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism using human microsomes .
Advanced: How to address crystallographic disorder in pyrazole-pyrimidine systems?
Methodological Answer:
- Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
- TWINABS refinement : Model disordered regions with split occupancy .
- Synchrotron radiation : Use high-flux beams (e.g., Diamond Light Source) for low-symmetry crystals .
Basic: What analytical techniques validate purity for in vivo studies?
Methodological Answer:
- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients; monitor [M+H] at m/z ~480 .
- Elemental analysis : Confirm C, H, N, S within ±0.4% of theoretical values .
- Residual solvent testing : GC-MS to enforce ICH Q3C limits (e.g., <500 ppm DMF) .
Advanced: How to reconcile conflicting bioactivity data in kinase inhibition assays?
Methodological Answer:
- ATP concentration standardization : Use 1 mM ATP in kinase assays to avoid false negatives .
- Orthogonal assays : Validate hits with TR-FRET (e.g., LanthaScreen) and Western blotting for phosphorylation .
- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to clarify mechanism .
Advanced: What reaction engineering principles scale up synthesis sustainably?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
